molecular formula C16H17ClF5N5O B13418223 (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt

(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt

Cat. No.: B13418223
M. Wt: 425.78 g/mol
InChI Key: OPKGENHMHPEFFZ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt is a useful research compound. Its molecular formula is C16H17ClF5N5O and its molecular weight is 425.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17ClF5N5O

Molecular Weight

425.78 g/mol

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C16H16F5N5O.ClH/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;/h1-2,5,11H,3-4,6-8,22H2;1H/t11-;/m1./s1

InChI Key

OPKGENHMHPEFFZ-RFVHGSKJSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.Cl

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.Cl

Origin of Product

United States

Biological Activity

The compound (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt , also known by its CAS number 486459-70-5, is a complex organic molecule with potential biological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C16 H16 F5 N5 O . Cl H
  • Molecular Weight : 425.784 g/mol
  • SMILES Notation : Cl.NC@@HCc3cc(F)ccc3F

Physical Properties

  • Shipping Temperature : Room Temperature
  • Country of Origin : Canada

Antiviral Activity

Research has indicated that derivatives of triazolo[4,3-a]pyrazine compounds exhibit notable antiviral properties. Specifically, compounds similar to the target compound have shown effectiveness against HIV-1 variants. In a study involving MT-4 cells infected with NNRTI-resistant strains of HIV, specific structural modifications were found to enhance antiviral activity significantly .

Antibacterial Properties

The compound's structural analogs have been evaluated for antibacterial efficacy. A study highlighted the antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds with similar triazole structures demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, leading to increased levels of lactate dehydrogenase (LDH) and indicating cell membrane damage .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing efficacy comparable to traditional anti-inflammatory drugs like dexamethasone .

Table of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntiviralHIV-1 (MT-4 Cells)Significant inhibition of viral replication
AntibacterialE. coli, S. aureusMIC of 40–50 µg/mL
AnticancerMCF-7 CellsInduction of apoptosis
Anti-inflammatoryHuman Cell LinesInhibition of IL-6 and TNF-α

Detailed Research Findings

  • Antiviral Activity : The compound's structural features allow it to interact favorably with the active sites of viral enzymes, leading to effective inhibition of viral replication pathways.
  • Antibacterial Mechanism : The mechanism underlying its antibacterial activity appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and activation of caspases.
  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines suggests a potential role in modulating immune responses.

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